Metabolic Stability: Cp-CF₃ Group Confers ~4-Fold Longer In Vivo Half-Life and >75% Lower Clearance Versus tert-Butyl in Matched-Pair Analysis
In a systematic matched-pair study by Barnes-Seeman et al. (2013), replacement of a tert-butyl group with a trifluoromethylcyclopropyl (Cp-CF₃) group produced consistent and substantial improvements in metabolic stability across multiple chemotypes. For representative compound pair 1 (t-Bu) vs. 9 (Cp-CF₃): in vitro rat liver microsome (RLM) clearance decreased from 33 mL/min/kg to <5 mL/min/kg; in vivo rat clearance dropped from 20 mL/min/kg to 4.6 mL/min/kg; and rat half-life extended from 2.3 h to 9.1 h—a ~4-fold increase [1]. For a second matched pair, 11 (t-Bu) vs. 12 (Cp-CF₃), in vivo clearance was reduced from 352 mL/min/kg to 25 mL/min/kg (~14-fold improvement) and half-life increased from 0.2 h to 3.4 h (17-fold improvement) [1]. These gains were achieved without introducing CYP 3A4/5 inhibition liability (all tested Cp-CF₃ compounds showed IC₅₀ >50 µM with no time-dependent inhibition) and without significant LogP perturbation (LogP of 1 = 4.2 vs. 9 = 4.0) [1]. The mechanistic basis is the elimination of all fully sp³ C–H bonds from the tert-butyl motif—replacing methyl C–H bonds with C–F bonds and increasing the s-character of the remaining cyclopropyl C–H bonds, thereby resisting H-abstraction by CYP enzymes [1].
| Evidence Dimension | In vivo metabolic stability (rat pharmacokinetics) |
|---|---|
| Target Compound Data | Cp-CF₃ compound 9: rat Cl = 4.6 mL/min/kg, t₁/₂ = 9.1 h; Cp-CF₃ compound 12: rat Cl = 25 mL/min/kg, t₁/₂ = 3.4 h [1] |
| Comparator Or Baseline | tert-Butyl compound 1: rat Cl = 20 mL/min/kg, t₁/₂ = 2.3 h; tert-Butyl compound 11: rat Cl = 352 mL/min/kg, t₁/₂ = 0.2 h [1] |
| Quantified Difference | t₁/₂ improvement: ~4-fold (9 vs. 1) to ~17-fold (12 vs. 11); Clearance reduction: ~77% (9 vs. 1) to ~93% (12 vs. 11) [1] |
| Conditions | Matched-pair biaryl/amide chemotypes; Sprague-Dawley rat; intravenous dosing; RLM and HLM microsomal incubations [1] |
Why This Matters
For procurement decisions in lead optimization programs where tert-butyl-containing leads exhibit unacceptable hepatic clearance, the Cp-CF₃ motif—as embodied in (+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)benzoic acid—provides a validated, quantitatively characterized metabolic stability upgrade without the CYP inhibition risks that often accompany fluorinated modifications.
- [1] Barnes-Seeman D, Jain M, Bell L, et al. Metabolically Stable tert-Butyl Replacement. ACS Med. Chem. Lett. 2013, 4(6), 514–516. doi:10.1021/ml400045j. View Source
